molecular formula C16H15ClO2 B038690 3-(4-Chlorophenyl)-4'-methoxypropiophenone CAS No. 111302-55-7

3-(4-Chlorophenyl)-4'-methoxypropiophenone

Cat. No.: B038690
CAS No.: 111302-55-7
M. Wt: 274.74 g/mol
InChI Key: ZBTZYDKQZYEMDA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a methoxy group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-4’-methoxypropiophenone can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid and 4-methoxybenzoic acid.

    Reduction: 3-(4-Chlorophenyl)-4’-methoxypropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4’-methoxypropiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4’-methoxypropiophenone involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • 4-Chlorophenyl-1H-pyrazole
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-4’-methoxypropiophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and methoxy groups allows for a wide range of chemical modifications and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

3-(4-Chlorophenyl)-4'-methoxypropiophenone is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a chlorophenyl group and a methoxy group attached to a propiophenone backbone, exhibits various interactions with biological systems, particularly in the context of cancer and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClO2
  • Molecular Weight : 288.75 g/mol
  • Functional Groups : Chlorophenyl (electron-withdrawing) and methoxy (electron-donating) groups contribute to its reactivity and biological activity.

The compound is synthesized typically via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with 4-methoxyacetophenone in the presence of a Lewis acid catalyst like aluminum chloride.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to its effectiveness against various cancer cell lines. Notably, studies have demonstrated its activity against:

  • CNS tumors
  • Renal tumors
  • Non-small cell lung cancer
  • Leukemia

These findings suggest that the compound may interfere with nucleic acid synthesis or protein synthesis mechanisms, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its potential as an anti-Toxoplasma gondii agent, indicating its applicability in treating parasitic infections. It interacts with various biological molecules, potentially affecting enzyme activities related to nucleic acid and protein synthesis, which are critical for microbial proliferation.

Research Findings and Case Studies

A comprehensive review of studies reveals the following insights into the biological activity of this compound:

  • Inhibition of Tumor Cell Growth :
    • The sulforhodamine B (SRB) assay was employed to evaluate the antiproliferative effects on human colorectal HCT116 cancer cells. The compound demonstrated growth inhibitory activity with a GI50 value indicating effective concentration levels .
  • Selectivity for Cancer Cells :
    • The selectivity index calculated for this compound showed a preference for cancer cells over normal fibroblast cells, suggesting a potential therapeutic window for its use in oncology .
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms revealed that compounds with similar structural motifs (like the 4-chlorophenyl group) exhibited enhanced selectivity for p53-dependent pathways, crucial for tumor suppression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateContains hydroxyl group; different reactivityModerate anticancer activity
4-Chlorophenyl-1H-pyrazoleDifferent heterocyclic structure; distinct propertiesLimited anticancer properties
5-(4-Chlorophenyl)-1,3,4-oxadiazoleContains oxadiazole ring; varies in biological activityAntimicrobial activity observed

The unique combination of functional groups in this compound allows it to exhibit distinct chemical reactivity and biological activities compared to these similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZYDKQZYEMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426785
Record name 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111302-55-7
Record name 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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